3-Chloro-4-nitro-1H-pyrazole
Overview
Description
3-Chloro-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of both chloro and nitro substituents on the pyrazole ring makes this compound a compound of interest in various chemical and pharmaceutical research fields.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to bind with high affinity to multiple receptors . They are also known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Pyrazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some pyrazole derivatives have been reported to inhibit the electron transport in mitochondrial complex I .
Result of Action
Pyrazole derivatives are known for their diverse biological activities, which result from their interaction with various targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-1,2-diaminobenzene with nitrous acid, followed by cyclization to form the pyrazole ring. Another method involves the nitration of 3-chloro-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where safety and efficiency are paramount. The use of continuous flow reactors can enhance the safety and scalability of the nitration process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of pyrazole N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: 3-Amino-4-nitro-1H-pyrazole.
Substitution: 3-Substituted-4-nitro-1H-pyrazoles.
Scientific Research Applications
3-Chloro-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
3-Chloro-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole: Lacks the chloro group, affecting its substitution reactions.
3,5-Dichloro-4-nitro-1H-pyrazole: Contains an additional chloro group, which can influence its reactivity and biological activity.
Uniqueness: 3-Chloro-4-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and potential biological activities. This dual substitution pattern allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-chloro-4-nitro-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCLPNSISWCBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35852-75-6 | |
Record name | 3-chloro-4-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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